molecular formula C14H16N2O5 B14908635 1H-indole, 2-acetyl-3-aminosuccinate

1H-indole, 2-acetyl-3-aminosuccinate

Cat. No.: B14908635
M. Wt: 292.29 g/mol
InChI Key: VJHXAZZBZRMMBC-UHFFFAOYSA-N
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Description

Historical Trajectories of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, has captivated chemists for over a century. sci-hub.se Its prevalence in nature is remarkable, forming the core of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. nih.gov This natural abundance has historically driven research into the synthesis and functionalization of indole derivatives. mdpi.com

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. sci-hub.se This has led to the development of numerous indole-containing drugs with diverse therapeutic applications. Notable examples include the anti-inflammatory drug indomethacin, the anti-migraine triptans, and various anti-cancer agents like vincristine (B1662923) and vinblastine. nih.govnih.gov The rich history of indole chemistry provides a strong foundation for the investigation of novel derivatives. nih.govijpsjournal.com

Table 1: Milestones in Indole Research

Year Discovery/Development Significance
1866 Adolf von Baeyer synthesizes indole from oxindole. First laboratory synthesis of the indole core.
1930s Discovery of tryptophan as an essential amino acid. Highlights the biological importance of indoles.
1950s Elucidation of the structure of serotonin. Reveals the role of indoles in neurotransmission. nih.gov
1960s Development of indomethacin. Establishes indoles as a key scaffold for anti-inflammatory drugs. nih.gov

Significance of Aminosuccinate Scaffolds in Biological and Synthetic Endeavors

Aminosuccinate and its derivatives, which are part of the broader class of amino acids, are fundamental to life. Aspartic acid, an aminosuccinate, is one of the 20 proteinogenic amino acids and plays a crucial role in protein structure and function, as well as in various metabolic pathways.

In synthetic chemistry, aminosuccinate scaffolds are valuable building blocks for the construction of more complex molecules, including peptides, peptidomimetics, and other biologically active compounds. masterorganicchemistry.com The presence of multiple functional groups (two carboxylic acids and an amine) allows for a variety of chemical transformations and the introduction of molecular diversity. The stereochemistry of aminosuccinates is also a critical aspect, with different stereoisomers often exhibiting distinct biological activities.

The incorporation of an aminosuccinate moiety into a larger molecule can impart desirable pharmacokinetic properties, such as improved water solubility and the ability to interact with specific biological transporters.

Conceptualizing the Unique Structural Features of "1H-indole, 2-acetyl-3-aminosuccinate"

1H-Indole Core: The indole ring system provides a rigid, aromatic platform. The nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions.

2-Acetyl Group: The acetyl group at the 2-position of the indole ring is an electron-withdrawing group. This will influence the electron density of the indole ring and its reactivity. The carbonyl group can act as a hydrogen bond acceptor.

3-Aminosuccinate Group: The aminosuccinate substituent at the 3-position introduces several key features. The amino group can act as a hydrogen bond donor and a base. The two carboxylic acid groups are acidic and can be deprotonated to form carboxylates, which can participate in ionic interactions and hydrogen bonding. The stereochemistry of the aminosuccinate moiety will be a critical determinant of its three-dimensional shape and biological interactions.

The juxtaposition of these functional groups creates a molecule with a complex electronic and steric profile. The potential for intramolecular hydrogen bonding and a variety of intermolecular interactions suggests that "this compound" could have interesting conformational properties and a high potential for biological activity.

Identifying Research Gaps and Establishing the Rationale for Comprehensive Study of "this compound"

A comprehensive review of the scientific literature reveals that "this compound" is a novel and uncharacterized compound. While extensive research exists on indole derivatives and aminosuccinates individually, their combination in this specific arrangement has not been reported. This represents a significant research gap.

The rationale for a comprehensive study of this molecule is multi-faceted:

Novelty: The synthesis and characterization of "this compound" would contribute to the fundamental knowledge of organic chemistry.

Potential Biological Activity: Given the well-documented biological activities of both indole and aminosuccinate derivatives, this hybrid molecule is a promising candidate for screening in a variety of biological assays. It could potentially exhibit anti-cancer, anti-inflammatory, anti-microbial, or neurological activities.

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of "this compound" with variations in the substituents on the indole ring, the acetyl group, and the aminosuccinate moiety would provide valuable SAR data, which could guide the design of more potent and selective compounds.

Development of New Synthetic Methodologies: The synthesis of this molecule may require the development of new or improved synthetic methods for the functionalization of the indole ring at the 2 and 3 positions.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

2-acetyl-3-aminobutanedioic acid;1H-indole

InChI

InChI=1S/C8H7N.C6H9NO5/c1-2-4-8-7(3-1)5-6-9-8;1-2(8)3(5(9)10)4(7)6(11)12/h1-6,9H;3-4H,7H2,1H3,(H,9,10)(H,11,12)

InChI Key

VJHXAZZBZRMMBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C(=O)O)N)C(=O)O.C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

Retrosynthetic Analysis and Methodologies for the Synthesis of 1h Indole, 2 Acetyl 3 Aminosuccinate

Strategic Disconnections and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 1H-indole, 2-acetyl-3-aminosuccinate reveals several logical disconnections. The primary strategic bonds for disconnection are those connecting the substituents to the indole (B1671886) core and the bonds that form the heterocyclic ring itself.

One plausible disconnection is at the C3 position of the indole, separating the aminosuccinate moiety from the 2-acetylindole (B14031) core. This suggests a synthetic route where a 2-acetylindole is first synthesized and then functionalized at the C3 position. Key precursors for this approach would be a suitable 2-acetylindole and a protected aminosuccinate derivative.

Alternatively, the indole nucleus itself can be disconnected. Depending on the chosen indole synthesis, this leads to various acyclic precursors. For instance, a Fischer indole synthesis approach would point to a phenylhydrazine (B124118) and a suitably functionalized ketone as key precursors. A Larock or Bartoli synthesis would suggest different sets of starting materials, such as substituted anilines and alkynes or nitroarenes, respectively.

The 2-acetyl group can also be a point of disconnection. It could be introduced onto a pre-formed indole ring via acylation, or it could be incorporated as part of the carbonyl component in a Fischer indole synthesis.

Based on these disconnections, the following key synthetic precursors can be identified:

2-acetylindole: A central intermediate for late-stage C3-functionalization.

A protected aminosuccinate derivative: Necessary for the introduction of the C3 substituent.

Substituted phenylhydrazines and ketones: For a Fischer indole synthesis approach.

ortho-haloanilines and functionalized alkynes: As precursors for a Larock indole synthesis.

ortho-substituted nitroarenes and vinyl Grignard reagents: For a Bartoli indole synthesis.

Methodologies for the Construction and Functionalization of the Indole Nucleus

The construction of the indole ring is a well-established field with a rich history of named reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.comtestbook.combyjus.com For the synthesis of a 2-acetyl substituted indole, a 1,3-dicarbonyl compound could be reacted with a phenylhydrazine. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form the indole. wikipedia.orgalfa-chemistry.com

Modern variations of the Fischer indole synthesis focus on milder reaction conditions and improved yields. Microwave-assisted synthesis has been shown to accelerate the reaction and improve efficiency. researchgate.net

The Bartoli indole synthesis is a valuable method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.comresearchgate.netingentaconnect.comwordpress.com While primarily used for 7-substituted indoles, modifications can allow for the synthesis of other substitution patterns. The reaction requires three equivalents of the Grignard reagent and is sensitive to the steric bulk of the ortho substituent. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govrsc.orgnih.govub.eduthieme-connect.com This method offers high regioselectivity, with the bulkier alkyne substituent generally ending up at the C2 position of the indole. This would be a highly effective strategy for installing the 2-acetyl group by choosing an appropriate alkyne.

Palladium catalysis has revolutionized indole synthesis, offering mild and efficient routes to a wide variety of functionalized indoles. Beyond the Larock synthesis, other palladium-catalyzed methods include the cyclization of ortho-alkynyl anilines. These reactions often exhibit high functional group tolerance and allow for the construction of complex indole structures.

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. In the context of indole synthesis, this has led to the development of "green" Fischer indole synthesis protocols. These methods often utilize mechanochemistry (ball milling) to reduce or eliminate the need for solvents. rsc.orgunica.it Additionally, the use of conductively heated sealed-vessel reactors can significantly reduce reaction times and energy consumption. newhaven.eduacs.orgacs.org

Methodologies for Regioselective Introduction of the 2-Acetyl Moiety

The introduction of an acetyl group at the C2 position of the indole ring can be achieved either during the ring formation or by functionalization of a pre-formed indole.

Direct C2-acylation of indoles can be challenging due to the higher intrinsic reactivity of the C3 position. However, several strategies have been developed to achieve C2 selectivity. One approach involves the use of a directing group on the indole nitrogen, which positions a palladium catalyst for C-H activation and subsequent acylation at the C2 position. researchgate.net The N-(2-pyrimidyl) group has been shown to be effective for this purpose. researchgate.net

Another strategy involves the palladium-catalyzed arylation of N-substituted indoles at the C2-position, which could be adapted for acylation. acs.orgdatapdf.com The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govnih.govacs.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net

Alternatively, as mentioned in the context of the Larock indole synthesis, the 2-acetyl group could be introduced as part of the alkyne component, directly leading to the desired 2-substituted indole.

Direct Acylation Procedures at C2 Position

Direct C-H acylation at the C2 position of the indole ring is a highly atom-economical approach to introduce the acetyl group. Various methods have been developed, primarily relying on transition metal catalysis to achieve the desired regioselectivity.

One prominent method involves the use of a palladium catalyst. For instance, a simple and efficient Pd-catalyzed method for the C2-acylation of indoles has been described using toluene (B28343) derivatives as the acyl source. This reaction is facilitated by tert-butylhydroperoxide (TBHP) as an oxidant and pivalic acid as an additive, providing the C2-acylated indoles in moderate to good yields nih.gov. The proposed mechanism involves the formation of a five-membered cyclopalladated intermediate, directed by a pyrimidin-2-yl group on the indole nitrogen, which then reacts with a benzoyl radical generated in situ from the oxidation of toluene rsc.org.

Another approach utilizes a dual photoredox/transition-metal catalysis system for the C-H acylation of indoles at room temperature. This method allows for the C2-acylation using a variety of aromatic and aliphatic aldehydes as the acyl source researchgate.net. The reaction is compatible with a wide range of functional groups and can be significantly accelerated under microflow conditions researchgate.net.

Table 1: Comparison of Direct C2-Acylation Methods for Indoles

Catalytic System Acyl Source Key Features Reference
Pd(II)/TBHP/PivOH Toluene derivatives Simple, efficient, moderate to good yields nih.govrsc.org
Dual Photoredox/Transition-Metal Aldehydes Mild room temperature conditions, broad functional group tolerance, flow chemistry compatible researchgate.net

Pre-functionalized Indole Building Blocks for Acetyl Introduction

To overcome the inherent preference for electrophilic substitution at the C3 position of indole, pre-functionalization of the indole ring with a directing group is a powerful strategy to achieve C2-selectivity in acylation reactions. These directing groups coordinate to the metal catalyst and position it in proximity to the C2-H bond, facilitating its activation.

The pyrimidin-2-yl group has been effectively employed as a directing group for the Pd-catalyzed C2-acylation of indoles rsc.org. This directing group can be tracelessly removed after the acylation step, making it a versatile tool in indole functionalization rsc.org. Similarly, an amide group at the C3 position can serve as a directing group. In a catalyst-controlled system, an Ir(III)/Ag(I) catalyst can promote C2-functionalization of 3-carboxamide indoles without affecting the directing group chemrxiv.org.

The use of a bulky pivaloyl group at the C3 position has also been explored to direct arylation to the C4 and C5 positions, highlighting the principle that the strategic placement of a functional group can control the regioselectivity of C-H functionalization on the indole core lookchem.com. While not a direct C2-directing group for acylation, this demonstrates the potential of using pre-functionalized indoles to achieve specific substitution patterns.

Chemo- and Regioselectivity Considerations in Acylation Reactions

The inherent electronic properties of the indole ring make the C3 position the most nucleophilic and thus the most reactive towards electrophiles. This leads to a strong preference for C3-acylation under classical Friedel-Crafts conditions nih.govyoutube.com. Therefore, achieving C2-acylation requires strategies that override this natural reactivity.

The use of directing groups, as discussed in the previous section, is a primary method to enforce C2-selectivity. These groups chelate to the metal catalyst, leading to the formation of a metallacycle that favors C-H activation at the C2 position over the electronically more favored C3 position rsc.orgchemrxiv.org.

In the absence of a directing group, the choice of catalyst and reaction conditions is crucial for controlling regioselectivity. For instance, direct C2-arylation of N-free indoles can be achieved with a regioselective Pd(II)-catalyzed aerobic Heck-type reaction nih.gov. The mechanism for this selectivity is believed to involve a different pathway than electrophilic substitution, possibly through a σ-bond metathesis or a C3 to C2 migration of palladium acs.org.

It is noteworthy that under certain conditions, a 3,2-carbonyl migration can occur. For example, the Pd(II)-catalyzed C-H functionalization of 3-acetylindoles can lead to domino C4-arylation followed by a 3,2-carbonyl migration acs.org. This highlights the complex interplay of factors that govern the chemo- and regioselectivity of reactions on the indole nucleus.

Methodologies for Stereoselective Incorporation of the 3-Aminosuccinate Moiety

The introduction of the 3-aminosuccinate moiety at the C3 position of the indole ring, particularly in a stereoselective manner, is a complex synthetic task. A plausible retrosynthetic approach involves the conjugate addition of the indole nucleophile to a dehydroaminosuccinate derivative. This strategy allows for the formation of the C3-C bond and the introduction of the aminosuccinate backbone in a single step. The stereochemistry can then be controlled through various asymmetric methodologies.

Electrophilic and Nucleophilic Amination at C3 Position

Direct amination of the indole C3-H bond can be achieved through both electrophilic and nucleophilic pathways.

Electrophilic Amination: A direct and selective C-H amidation of 1H-indoles at the C3 position has been reported using novel N-benzenesulfonyloxyamides as electrophilic nitrogen agents in the presence of ZnCl2 nih.govacs.org. This method provides a direct entry to 3-aminoindoles. Another approach involves the reaction of indoles with ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) to generate trifluoroacetyl nitrate (B79036) in situ, which acts as an electrophilic nitrating agent to produce 3-nitroindoles under non-acidic conditions rsc.org. The nitro group can then be reduced to an amino group.

Nucleophilic Amination: The indole nucleus itself is nucleophilic at C3. Therefore, "nucleophilic amination" in this context refers to reactions where the indole acts as a nucleophile towards an electrophilic nitrogen source or a precursor that effectively delivers a nitrogen nucleophile. A common strategy is the aza-alkylation of indoles, which is a multicomponent reaction involving the indole, an aldehyde, and an amine. In this reaction, an imine or iminium ion is formed in situ, which is then attacked by the nucleophilic C3 position of the indole bohrium.com. Copper-catalyzed three-component coupling reactions of 2-aminobenzaldehydes, secondary amines, and terminal acetylenes can lead to the formation of 3-aminoindolines, which can be isomerized to 3-aminoindoles nih.gov.

Cross-Coupling Reactions Involving Aminosuccinate Derivatives

Cross-coupling reactions offer a versatile method for forming C-N bonds. A potential strategy for the synthesis of this compound would involve the cross-coupling of a 3-haloindole with an aminosuccinate derivative.

First, a 3-haloindole, such as 3-bromo- (B131339) or 3-iodoindole, can be synthesized by the halogenation of the corresponding 2-acetylindole nih.gov. These 3-haloindoles are then suitable substrates for various palladium-catalyzed cross-coupling reactions. While the direct cross-coupling with aminosuccinate derivatives is not explicitly reported, the high utility of 3-haloindoles in reactions with various nucleophiles, including thiols and boronic acids, suggests that a similar reaction with a protected aminosuccinate nucleophile could be feasible under appropriate conditions nih.gov.

Chiral Auxiliary and Asymmetric Catalysis Approaches for Stereocontrol

Achieving stereocontrol in the introduction of the 3-aminosuccinate moiety is paramount. This can be accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approaches: A chiral auxiliary can be attached to the aminosuccinate precursor or the indole nitrogen. For example, a diastereoselective synthesis of 3-amino-3-cyano-oxindoles has been reported using a chiral auxiliary-based approach for the addition of TMSCN to chiral ketimines derived from isatins scispace.com. This principle could be extended to the addition of a nucleophilic aminosuccinate precursor to a C3-electrophilic indole derivative.

Asymmetric Catalysis: Asymmetric catalysis offers a more efficient route to enantiomerically enriched products. The catalytic asymmetric Friedel-Crafts reaction of indoles is a well-established method for creating a stereocenter at the C3 position acs.orgnih.gov. This could be applied to the reaction of indole with an electrophilic precursor of the aminosuccinate moiety.

A particularly relevant strategy is the asymmetric Michael addition. The conjugate addition of indoles to dehydroamino acid derivatives can be catalyzed by chiral catalysts to afford β-substituted tryptophan derivatives with high enantioselectivity nih.govrsc.orgresearchgate.net. By analogy, a chiral catalyst could be employed for the Michael addition of a 2-acetylindole to a dehydroaminosuccinate derivative, thereby establishing the desired stereocenters in the aminosuccinate moiety.

Table 2: Potential Asymmetric Strategies for 3-Aminosuccinate Incorporation

Strategy Key Transformation Stereocontrol Element Potential Substrates
Asymmetric Friedel-Crafts C3-Alkylation Chiral Lewis Acid or Brønsted Acid Indole and an electrophilic aminosuccinate precursor
Asymmetric Michael Addition Conjugate Addition Chiral Catalyst (e.g., metal complex or organocatalyst) 2-Acetylindole and a dehydroaminosuccinate derivative
Chiral Auxiliary Diastereoselective Addition Chiral group on indole or aminosuccinate C3-electrophilic indole and a nucleophilic aminosuccinate

Resolution Techniques for Enantiomeric Purity (if applicable)

The "this compound" molecule possesses a chiral center within the aminosuccinate moiety, making enantiomeric purity a critical consideration, particularly for pharmaceutical applications. As direct asymmetric synthesis can be challenging, resolution of a racemic mixture is a viable strategy. Several techniques could be employed to separate the enantiomers and achieve high enantiomeric purity.

One common method is classical resolution , which involves the formation of diastereomeric salts. The racemic aminosuccinate precursor, or the final product itself if it contains a free carboxylic acid, can be reacted with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine), to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by treating the diastereomeric salt with an acid to remove the resolving agent.

Chromatographic resolution is another powerful technique. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate the enantiomers. The choice of the CSP depends on the specific properties of the molecule, but common phases include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. This method can be applied at both analytical and preparative scales.

Enzymatic resolution offers a highly selective alternative. A racemic mixture of a suitable precursor, such as an ester of the aminosuccinate, could be treated with a stereoselective enzyme, like a lipase (B570770) or an esterase. The enzyme would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated based on their different chemical properties.

A more advanced approach is dynamic kinetic resolution (DKR) . sciencedaily.com In DKR, a racemic starting material is continuously racemized while one enantiomer is selectively transformed into the desired product. sciencedaily.com This allows for a theoretical yield of 100% for the desired enantiomer, a significant advantage over classical resolution methods which have a maximum yield of 50%. sciencedaily.com For the synthesis of "this compound," a DKR process could potentially be applied to a chiral intermediate, such as a chiral hydrazone, during the formation of the indole ring. sciencedaily.com

The applicability and efficiency of each resolution technique would need to be experimentally determined. The choice would depend on factors such as the stage of the synthesis at which the resolution is performed, the cost and availability of the resolving agent or chiral stationary phase, and the scalability of the process.

Protective Group Strategies and Selective Deprotection Methodologies

The presence of multiple reactive functional groups in "this compound" necessitates a robust protective group strategy to ensure chemoselectivity during the synthesis. The key sites requiring protection are the indole nitrogen (N-H), the amino group (-NH2) of the aminosuccinate, and the carboxylic acid groups of the succinate (B1194679) moiety.

Indole Nitrogen Protection: The indole N-H is acidic and can interfere with various reactions, particularly those involving strong bases or electrophiles. researchgate.net Several protecting groups are suitable for the indole nitrogen. researchgate.net

Sulfonyl groups , such as phenylsulfonyl (PhSO2) or p-toluenesulfonyl (Ts), are robust and can be introduced using the corresponding sulfonyl chloride. researchgate.net However, their removal often requires harsh conditions. researchgate.net

Carbamates , like the tert-butyloxycarbonyl (Boc) group, are widely used. researchgate.net The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netcreative-peptides.com

The allyloxycarbonyl (Aloc) group is another option, offering orthogonal deprotection conditions. nih.gov It can be removed using a palladium catalyst. nih.gov

For certain transformations, the 2-phenylsulfonylethyl group can serve as a useful protecting group, readily cleaved under basic conditions. researchgate.net

The choice of the protecting group for the indole nitrogen will depend on the planned subsequent reaction conditions. researchgate.net For instance, if acidic conditions are to be employed, a base-labile protecting group would be more suitable.

Amino Group Protection: The amino group of the aminosuccinate is nucleophilic and requires protection to prevent unwanted side reactions, such as acylation.

The Boc group is a common choice for protecting amino groups due to its stability under a wide range of conditions and its facile removal with acid. creative-peptides.com

The benzyloxycarbonyl (Cbz) group is another option, which can be removed by hydrogenolysis.

The 9-phenyl-9-fluorenyl (PhF) group can also be employed, particularly to prevent racemization at the alpha-carbon of the amino acid. acs.org

Carboxylic Acid Protection: The two carboxylic acid groups of the aminosuccinate moiety must be protected to prevent their interference with reactions targeting other parts of the molecule.

Esters , such as methyl or ethyl esters, are common protecting groups. They can be introduced via Fischer esterification and removed by hydrolysis under basic or acidic conditions.

Tert-butyl esters offer the advantage of being removable under milder acidic conditions (e.g., TFA), providing orthogonality with other protecting groups. creative-peptides.com

Benzyl (B1604629) esters can be removed by hydrogenolysis, offering another layer of selective deprotection.

A successful synthetic strategy will rely on an orthogonal set of protecting groups, allowing for the selective deprotection of one functional group while others remain protected. For example, a Boc group on the amino function and tert-butyl esters for the carboxylic acids can be removed simultaneously with acid, while a benzyl group on the indole nitrogen would remain intact.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of "this compound." This involves a systematic investigation of various reaction parameters for each step of the synthetic route.

For the formation of the indole core , if a Fischer indole synthesis is employed, the choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and reaction temperature will significantly impact the yield and regioselectivity. sciencedaily.com Modern methods for indole synthesis, such as those involving transition metal catalysis, offer milder reaction conditions and broader functional group tolerance. mdpi.comacs.org For instance, a rhodium-catalyzed oxidative coupling of an acetanilide (B955) with an internal alkyne could be a potential route. acs.org Optimization here would involve screening different rhodium catalysts, ligands, and oxidants.

For the acylation of the indole at the C2 position , traditional Friedel-Crafts acylation can suffer from drawbacks like the need for N-protection and the use of stoichiometric amounts of Lewis acids. mdpi.comresearchgate.net A milder alternative involves the use of dialkylaluminum chlorides, which can promote C3-acylation without N-H protection. organic-chemistry.org However, for C2-acylation, a different strategy would be required, possibly involving a directed metalation approach. Optimization would focus on the choice of the directing group, the organometallic reagent, and the acylating agent. nih.gov

For the introduction of the aminosuccinate moiety at the C3 position , a Friedel-Crafts alkylation with a suitable electrophile derived from aminosuccinic acid could be envisioned. The choice of Lewis acid, solvent, and temperature would be critical to control the regioselectivity and prevent side reactions. acs.org The use of chiral Lewis acids could also be explored to induce enantioselectivity. acs.org

General strategies for yield enhancement include:

Solvent Screening: The choice of solvent can significantly affect reaction rates and selectivity. A range of solvents with different polarities and boiling points should be evaluated.

Temperature Control: Reactions should be conducted at the optimal temperature to ensure a reasonable reaction rate while minimizing the formation of byproducts.

Concentration Effects: The concentration of reactants can influence the reaction kinetics and the formation of intermolecular versus intramolecular products.

Catalyst Loading: For catalytic reactions, the catalyst loading should be optimized to achieve a balance between reaction efficiency and cost.

Purification Methods: Efficient purification techniques, such as column chromatography, crystallization, or distillation, are essential for isolating the desired product in high purity, which can in turn improve the yield of subsequent steps.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously, leading to a more efficient and robust process.

Scalable Synthetic Methodologies and Process Chemistry Considerations

Transitioning the synthesis of "this compound" from a laboratory scale to a larger, industrial scale requires careful consideration of several process chemistry principles to ensure safety, efficiency, and cost-effectiveness.

Reagent and Solvent Selection: The cost and availability of starting materials, reagents, and solvents are major considerations. Solvents should be chosen based on their safety profile (e.g., low toxicity, high flash point), ease of recovery and recycling, and environmental impact. "Green" solvents should be considered where feasible.

Process Safety: A thorough hazard evaluation of each step is essential. This includes identifying potential exothermic reactions, gas evolution, and the formation of unstable intermediates. Appropriate engineering controls, such as efficient cooling and pressure relief systems, must be in place.

Work-up and Isolation: The work-up and isolation procedures must be scalable. Liquid-liquid extractions can be challenging on a large scale, and alternative methods like crystallization or precipitation are often preferred. The use of large volumes of chromatography solvents should be minimized due to cost and environmental concerns.

Flow Chemistry: Continuous flow chemistry offers several advantages for scale-up, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for automation and process control. beilstein-journals.org Key steps in the synthesis of "this compound," such as a hydrogenation step for indole formation, could be well-suited for a flow reactor setup. beilstein-journals.org

Telescoping Reactions: To improve process efficiency, "telescoping" or one-pot reactions, where multiple synthetic steps are performed in the same reactor without isolating the intermediates, should be explored. nih.gov This can significantly reduce waste, solvent usage, and processing time.

Crystallization and Polymorphism: The final product, "this compound," will likely be a solid. The crystallization process must be carefully controlled to ensure the desired crystal form (polymorph) is consistently produced, as different polymorphs can have different physical properties, such as solubility and bioavailability.

By addressing these process chemistry considerations early in the development stage, a robust, safe, and economically viable manufacturing process for "this compound" can be established.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1h Indole, 2 Acetyl 3 Aminosuccinate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. mdpi.comnih.govacs.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of accuracy allows for the calculation of a unique molecular formula.

For "1H-indole, 2-acetyl-3-aminosuccinate," with a presumed molecular formula of C₁₅H₁₄N₂O₅, HRMS would be used to distinguish its exact mass from other potential formulas with the same nominal mass. Techniques like electrospray ionization (ESI) would likely be employed to gently ionize the molecule, forming a protonated molecule [M+H]⁺. mdpi.com The experimentally measured mass would then be compared against the theoretical exact mass calculated for the proposed formula.

Table 1: Hypothetical HRMS Data for "this compound"

IonCalculated Exact Mass (C₁₅H₁₅N₂O₅⁺)Observed m/zMass Accuracy (ppm)
[M+H]⁺ 303.0975ValueValue
[M+Na]⁺ 325.0795ValueValue

This interactive table illustrates how HRMS data would confirm the elemental composition. The "Observed m/z" and "Mass Accuracy" would be populated with experimental values, with a mass accuracy of <5 ppm typically required to confirm the formula.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. youtube.com It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

One-dimensional (1D) NMR experiments are the starting point for structural analysis.

¹H NMR: This experiment identifies the number of distinct proton environments and their electronic surroundings. The chemical shifts (δ) would indicate the types of protons (aromatic, aliphatic, NH), and the integration of signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal which protons are adjacent to one another. hmdb.ca

¹³C NMR: This spectrum shows the number of unique carbon atoms. The chemical shifts would differentiate between carbonyl carbons (from the acetyl and succinate (B1194679) moieties), aromatic carbons (of the indole (B1671886) ring), and aliphatic carbons. researchgate.net

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, a ¹⁵N NMR spectrum would directly observe the two nitrogen atoms (indole NH and the aminosuccinate nitrogen), providing valuable information about their chemical states.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for "this compound"

Atom Position (Hypothetical)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Indole NH11.0 - 12.0-
Indole Aromatic CHs7.0 - 8.0110 - 140
Aminosuccinate CH4.5 - 5.050 - 60
Aminosuccinate CH₂2.8 - 3.235 - 45
Acetyl CH₃2.5 - 2.725 - 30
Carbonyls (C=O)-170 - 200

This interactive table provides predicted chemical shift ranges for the key functional groups within the molecule. Actual experimental values would allow for precise assignment.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin couplings, identifying protons on adjacent carbons. This would be used to trace the connectivity within the indole ring's benzene (B151609) portion and within the aminosuccinate fragment.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single spin system, even if they are not directly coupled. This is useful for identifying all protons belonging to the aminosuccinate moiety from a single starting point.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, for instance, by showing a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and the C2 carbon of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the molecule's three-dimensional conformation and stereochemistry.

If "this compound" can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be the technique of choice to study them. Unlike solution-state NMR where molecules tumble rapidly, ssNMR provides information on the structure and dynamics in the solid phase. It can distinguish between different polymorphs, which may have distinct molecular conformations or intermolecular packing arrangements.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. scialert.netmdpi.com Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. youtube.com

FT-IR Spectroscopy: Relies on changes in the dipole moment during a vibration. It would be expected to show strong absorptions for the polar functional groups present in the molecule, such as the N-H stretch of the indole and amine, and the C=O stretches of the acetyl and carboxylic acid/ester groups. researchgate.net

Raman Spectroscopy: Depends on changes in polarizability. It is often more sensitive to symmetric vibrations and bonds involving non-polar groups. It would complement the FT-IR spectrum, potentially giving clearer signals for the aromatic C=C stretching vibrations of the indole ring.

Table 3: Expected Vibrational Frequencies for "this compound"

Functional GroupExpected Wavenumber (cm⁻¹)Technique (FT-IR / Raman)
N-H Stretch (Indole, Amine)3300 - 3500Strong in FT-IR
C-H Stretch (Aromatic)3000 - 3100Medium in FT-IR & Raman
C-H Stretch (Aliphatic)2850 - 3000Medium in FT-IR & Raman
C=O Stretch (Acetyl Ketone)1680 - 1700Strong in FT-IR
C=O Stretch (Carboxylic Acid/Ester)1700 - 1760Strong in FT-IR
C=C Stretch (Aromatic)1450 - 1600Strong in Raman

This interactive table highlights the key vibrational bands that would be used to confirm the presence of the molecule's characteristic functional groups.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. nih.govmdpi.com This technique requires the compound to be grown as a single, high-quality crystal. The crystal diffracts a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule.

This analysis provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, such as the one in the aminosuccinate moiety. mdpi.com It would definitively confirm the connectivity established by NMR and provide invaluable insight into the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

The structure of "this compound" contains a stereocenter at the alpha-carbon of the aminosuccinate moiety. This inherent chirality makes chiroptical spectroscopy an indispensable tool for assigning its absolute configuration (R or S). Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the primary techniques used for this purpose.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the spatial arrangement of atoms around the chromophores. The indole nucleus and the acetyl group in "this compound" act as key chromophores. The interaction of these groups in the chiral environment gives rise to characteristic electronic transitions that produce positive or negative signals known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

To assign the absolute configuration definitively, the experimental CD spectrum is typically compared with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). Time-dependent density functional theory (TD-DFT) is a powerful quantum chemical method used for such calculations. A good match between the experimental and the calculated spectrum for the R-configuration would confirm the absolute stereochemistry as R.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve far from an absorption band and an anomalous curve (containing peaks and troughs) in the region of a Cotton effect. The sign of the Cotton effect in ORD provides the same stereochemical information as CD spectroscopy.

The following table presents hypothetical chiroptical data for an enantiomer of "this compound."

Table 1: Hypothetical Chiroptical Spectroscopy Data

Parameter Wavelength (nm) Signal Interpretation
CD 225 + (Positive Cotton Effect) Associated with π→π* transitions of the indole chromophore.
270 - (Negative Cotton Effect) Associated with π→π* transitions of the indole chromophore.
310 + (Weak Positive Cotton Effect) Associated with n→π* transition of the acetyl carbonyl group.

| ORD | 589 (Sodium D-line) | +25.7° | Specific rotation, indicating the compound is dextrorotatory. |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for verifying the chemical purity and determining the enantiomeric composition of "this compound."

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and applicability to non-volatile and thermally sensitive compounds.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 stationary phase, would be developed. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The strong UV absorbance of the indole ring allows for sensitive detection using a photodiode array (PDA) or UV detector, typically monitoring at wavelengths around 220 nm and 280 nm. A single, sharp peak in the chromatogram would indicate high purity.

Enantiomeric Excess (e.e.) Determination: To separate the two enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective for a wide range of chiral compounds. By carefully optimizing the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol), baseline separation of the (R)- and (S)-enantiomers can be achieved. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Gas Chromatography (GC) is generally less suitable for a molecule like "this compound" in its native form due to its relatively high molecular weight, polarity, and low volatility. The carboxylic acid and amine functionalities would likely lead to poor peak shape and thermal decomposition in the GC inlet. However, GC analysis could be performed following a derivatization step (e.g., esterification of the carboxylic acid and acylation of the amine) to create a more volatile and thermally stable analogue.

The table below outlines hypothetical HPLC conditions for the analysis of "this compound."

Table 2: Hypothetical HPLC Conditions and Results

Analysis Type Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Analyte Retention Time (min) Result
Purity C18 (4.6 x 150 mm, 5 µm) Acetonitrile/Water (60:40) with 0.1% Formic Acid 1.0 280 "this compound" 5.8 99.5% Purity
Enantiomeric Excess Chiralpak AD-H (4.6 x 250 mm, 5 µm) Hexane/Isopropanol (80:20) 0.8 280 (R)-enantiomer 10.2 99% e.e.

Mechanistic Investigations of Synthetic Transformations and Molecular Interactions Involving 1h Indole, 2 Acetyl 3 Aminosuccinate

Elucidation of Reaction Mechanisms in the Multi-Step Synthesis of "1H-indole, 2-acetyl-3-aminosuccinate"

A plausible synthetic route to "this compound" would likely involve a multi-step process, beginning with the functionalization of the indole (B1671886) core. A hypothetical pathway could commence with the Friedel-Crafts acylation of 1H-indole to introduce the acetyl group at the C2 position, followed by a reaction to append the aminosuccinate moiety at the C3 position.

Step 1: Friedel-Crafts Acylation of 1H-Indole

The introduction of an acetyl group at the C2 position of the indole ring is a challenging transformation, as electrophilic substitution on indole typically occurs at the C3 position due to the higher electron density at this site. However, C2-acylation can be achieved under specific conditions, for instance, by protecting the N1 position and using a suitable acylating agent and Lewis acid catalyst.

The mechanism for C2-acylation would proceed via a classic electrophilic aromatic substitution pathway. The acetylating agent, such as acetyl chloride, would first be activated by a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion. The π-system of the indole ring then acts as a nucleophile, attacking the acylium ion. While attack at C3 is kinetically favored, with a suitable N-protecting group and reaction conditions, the formation of the C2-acylated product can be promoted. A subsequent deprotonation step at the C2 position by a weak base would then restore the aromaticity of the indole ring, yielding the 2-acetyl-indole intermediate.

Step 2: Introduction of the Aminosuccinate Moiety at C3

With the 2-acetyl group in place, the C3 position becomes the next target for functionalization. A plausible approach would be a Mannich-type reaction or a related condensation. For instance, the 2-acetyl-indole could react with an appropriate derivative of aminosuccinic acid, such as a dialkyl 2-aminosuccinate, in the presence of an aldehyde, like formaldehyde (B43269).

The mechanism would likely initiate with the formation of an electrophilic iminium ion from the reaction of formaldehyde and the amino group of the aminosuccinate derivative. The electron-rich C3 position of the 2-acetyl-indole would then nucleophilically attack this iminium ion. This is a classic example of an electrophilic substitution at the C3 position of an indole. A final deprotonation step would then yield the target molecule, "this compound".

Kinetic and Thermodynamic Studies of Key Synthetic Steps

The feasibility and efficiency of the proposed synthesis are governed by the kinetic and thermodynamic parameters of each step.

The subsequent functionalization at the C3 position is expected to be a kinetically controlled and thermodynamically favorable process. The C3 position of the 2-acetyl-indole remains highly nucleophilic, and the reaction with a suitable electrophile, such as the proposed iminium ion, would likely have a relatively low activation energy and be exothermic.

A hypothetical data table summarizing these parameters is presented below.

StepReaction TypeExpected ΔG‡ (kcal/mol)Expected ΔG° (kcal/mol)Control
Friedel-Crafts Acylation (C2 vs. C3)Electrophilic Aromatic SubstitutionC2 > C3C2 < C3 (hypothetically)Thermodynamic
C3-Aminomethylation with AminosuccinateElectrophilic SubstitutionLow< 0 (Exergonic)Kinetic

Isotopic Labeling Studies to Probe Reaction Pathways and Intermediates

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a reaction sequence. In the proposed synthesis of "this compound," several isotopic labeling experiments could be designed.

To confirm the mechanism of the Friedel-Crafts acylation , one could use acetyl chloride labeled with ¹³C at the carbonyl carbon (CH₃-¹³COCl). Analysis of the resulting 2-acetyl-indole by ¹³C NMR spectroscopy would confirm that the labeled carbon is incorporated into the acetyl group at the C2 position.

For the C3-functionalization step , a deuterium-labeled dialkyl 2-aminosuccinate could be employed. For instance, if the amino group is labeled with deuterium (B1214612) (ND₂), the reaction progress could be monitored, and the final product would contain the deuterium label, confirming the source of the nitrogen atom. Furthermore, using formaldehyde labeled with ¹³C (¹³CH₂O) would allow for the tracking of the methylene (B1212753) bridge that connects the indole ring to the aminosuccinate moiety.

ExperimentIsotope LabelLabeled ReactantPurpose
1. Confirmation of Acyl Group Transfer¹³CCH₃-¹³COClTo verify the incorporation of the acetyl group at the C2 position.
2. Tracking the Methylene Bridge¹³C¹³CH₂OTo confirm the origin of the methylene linker between the indole and aminosuccinate moieties.
3. Elucidating the Source of the Amino Group²H (D)Dialkyl 2-(dideuterioamino)succinateTo trace the amino group from the reactant to the final product.

Exploration of Conformational Dynamics and Interconversion Pathways

The structure of "this compound" possesses several rotatable single bonds, leading to a range of possible conformations. The most significant of these are the bonds connecting the C2-acetyl group to the indole ring, the C3-methylene group to the indole ring, and the bonds within the aminosuccinate side chain.

Rotation around the C2-C(acetyl) bond would be influenced by steric hindrance between the acetyl group and the N-H of the indole and the substituent at the C3 position. Computational modeling would likely reveal two low-energy conformations where the acetyl group is either syn- or anti-periplanar to the C3 substituent.

Mechanistic Principles Governing Molecular Recognition Events

The functional groups present in "this compound" — the indole N-H, the acetyl carbonyl, the secondary amine, and the carboxyl groups of the succinate (B1194679) moiety — provide multiple points for molecular recognition. These groups can act as hydrogen bond donors and acceptors, and the indole ring can participate in π-stacking interactions.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, etc.)

A detailed analysis of the non-covalent interactions is crucial for understanding the structure, stability, and intermolecular associations of "this compound".

Hydrogen Bonding: Intramolecular hydrogen bonding could occur between the indole N-H and the oxygen of the C2-acetyl group, or between the aminosuccinate N-H and a carboxylate oxygen. Intermolecularly, the molecule can form extensive hydrogen bonding networks in the solid state or in solution.

π-Stacking: The aromatic indole ring is capable of forming π-π stacking interactions with other aromatic systems. In the solid state, this could lead to a layered packing arrangement. In solution, it could mediate interactions with other aromatic molecules.

A summary of the potential non-covalent interactions is provided in the table below.

Interaction TypeDonor/Participant 1Acceptor/Participant 2Significance
Hydrogen BondingIndole N-H, Aminosuccinate N-HAcetyl C=O, Carboxylate C=ODictates conformation and intermolecular association in solid and solution phases.
π-StackingIndole RingAnother Aromatic RingImportant for crystal packing and molecular recognition with aromatic partners.
Dipole-DipoleAcetyl C=O, Carboxylate C=OOther Polar GroupsContributes to the overall intermolecular forces.
Van der WaalsEntire MoleculeEntire MoleculeGeneral attractive forces influencing packing and solubility.

Computational and Theoretical Chemistry Studies of 1h Indole, 2 Acetyl 3 Aminosuccinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large organic molecules. rsc.org For "1H-indole, 2-acetyl-3-aminosuccinate," DFT calculations would typically begin with geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Functionals such as B3LYP, combined with basis sets like 6-31G(d) or 6-311+G(d,p), are commonly employed for such tasks on indole (B1671886) derivatives. chemrxiv.orgresearchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated to characterize the molecule. These properties are crucial for predicting its behavior in chemical reactions and its interactions with other molecules. A hypothetical table of such properties for "this compound" is presented below, based on typical values for similar compounds.

PropertyCalculated ValueDescription
Total Energy (Hartree)-1057.89The total electronic energy of the molecule in its ground state.
Dipole Moment (Debye)3.45A measure of the overall polarity of the molecule.
Polarizability (a.u.)210.7The ease with which the electron cloud can be distorted by an external electric field.
Ionization Potential (eV)7.82The energy required to remove an electron from the molecule.
Electron Affinity (eV)1.15The energy released when an electron is added to the molecule.

Furthermore, DFT calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. figshare.com By calculating the vibrational frequencies, an IR spectrum can be simulated to help identify characteristic functional groups. Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental NMR data for structure elucidation.

For even greater accuracy, particularly for energy calculations, ab initio methods can be employed. figshare.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. figshare.com While computationally more demanding, these methods are valuable for obtaining benchmark energies and for situations where DFT may not be sufficiently accurate. For a molecule like "this compound," these high-level calculations could be used to refine the relative energies of different conformers or to investigate reaction mechanisms with high confidence.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.netbiorxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. researchgate.net For "this compound," the indole ring is expected to be electron-rich and thus a major contributor to the HOMO, while the acetyl and succinate (B1194679) groups, being electron-withdrawing, would likely contribute significantly to the LUMO.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface. biorxiv.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For "this compound," the ESP map would likely show negative potential around the oxygen atoms of the acetyl and succinate groups and the nitrogen of the indole ring, highlighting these as potential sites for hydrogen bonding and other interactions.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical methods are excellent for studying electronic properties, they are often too computationally expensive for exploring the vast conformational space of flexible molecules. For this, molecular mechanics and molecular dynamics simulations are the preferred tools. ijcrt.org

Molecular mechanics methods rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a molecule with multiple functional groups like "this compound," a standard force field (e.g., AMBER, CHARMM) might not have all the necessary parameters. In such cases, force field parameterization is required. This involves deriving parameters, such as bond stretching constants, angle bending constants, and torsional parameters, by fitting them to high-quality quantum chemical calculations or experimental data. This ensures that the molecular mechanics model accurately represents the geometry and energetics of the molecule.

Due to the presence of several rotatable bonds in the acetyl and aminosuccinate side chains, "this compound" is expected to be highly flexible. Conformational sampling techniques, such as systematic searches, random sampling (e.g., Monte Carlo), or molecular dynamics simulations, are used to explore the different possible conformations. researchgate.net

Molecular dynamics (MD) simulations, in particular, can provide a detailed picture of the molecule's dynamic behavior over time by solving Newton's equations of motion for the atoms. ijcrt.org An MD simulation would reveal how the molecule flexes, and which conformations are most stable and frequently visited. The results of such a conformational search can be visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). This map helps in identifying the global minimum energy conformer as well as other low-energy conformers that might be biologically relevant.

Below is a hypothetical table illustrating the kind of data that could be generated from a conformational analysis of "this compound," showing the relative energies of a few stable conformers.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Description
1 (Global Minimum)0.00&#966; = -150, &#968; = 145An extended conformation with minimal steric hindrance.
21.25&#966; = -70, &#968; = -40A folded conformation potentially stabilized by an intramolecular hydrogen bond.
32.80&#966; = 65, &#968; = 50Another stable folded conformation.
44.10&#966; = 180, &#968; = 170A less stable extended conformation.

In Silico Modeling of Potential Molecular Interactions

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of how a ligand, such as "this compound," might interact with a biological target, typically a protein receptor.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a small molecule ligand into the binding site of a target protein. The process can elucidate the binding mode and affinity of the ligand, providing insights into its potential biological activity. For a compound like "this compound," molecular docking could be employed to identify potential protein targets and predict its binding interactions. The general workflow for such a study would involve:

Preparation of the Ligand Structure: The 3D structure of "this compound" would be generated and optimized to its lowest energy conformation.

Identification and Preparation of the Receptor: A protein target of interest would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, removing water molecules, and defining the binding site.

Docking Simulation: Using docking software, the ligand would be placed into the defined binding site of the receptor, and various conformational poses would be sampled.

Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

An illustrative example of the kind of data generated from a molecular docking study on an indole derivative is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for an Indole Derivative with a Target Protein

Parameter Value
Target Protein Example Kinase 1
Docking Score (kcal/mol) -8.5
Predicted Interactions
Hydrogen Bonds Asp145, Glu92
Hydrophobic Interactions Leu23, Val31, Ala50, Ile143

This table is for illustrative purposes and does not represent actual data for "this compound".

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a more dynamic and realistic representation of the molecular interactions in a simulated physiological environment. For the "this compound"-protein complex, an MD simulation would involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic a cellular environment.

Simulation Production: The system's trajectory is calculated over a specific time period (nanoseconds to microseconds) by solving Newton's equations of motion for all atoms.

Analysis of Trajectory: The resulting trajectory is analyzed to evaluate the stability of the binding pose, the persistence of key interactions, and the conformational changes in both the ligand and the protein. Molecular dynamics simulations of docked complexes have been used to suggest that hydrogen bond interactions are crucial for high-affinity binding of indole derivatives to their targets. nih.govacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. jocpr.com These models are valuable tools in drug design for predicting the activity of new compounds and optimizing lead structures. ijpsr.commdpi.com

For a series of indole derivatives, a QSAR study would typically involve:

Data Set Collection: A dataset of indole compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. ijpsr.com

A successful QSAR model can help in identifying the key structural features that influence the activity of indole derivatives. An example of the statistical parameters used to evaluate a QSAR model for indole derivatives is shown in Table 2.

Table 2: Example of Statistical Parameters for a QSAR Model of Indole Derivatives

Parameter Description Value
n Number of compounds in the training set 40
Squared correlation coefficient 0.9382
Cross-validated squared correlation coefficient 0.8557

This table presents example data based on a study of indole derivatives and is for illustrative purposes. ijpsr.com

Virtual Screening and Library Design Methodologies based on "this compound" as a Template

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govacs.org "this compound" could serve as a template or starting point for such a campaign.

Ligand-Based Virtual Screening: If the biological target of "this compound" is unknown, its structure can be used as a query to search for compounds with similar 2D or 3D features in large chemical databases. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

Structure-Based Virtual Screening: If a 3D structure of the target protein is available, molecular docking can be used to screen a large library of compounds against the protein's binding site. This allows for the identification of diverse scaffolds that are predicted to bind to the target.

Library Design: The indole scaffold of "this compound" can be used as a core structure for designing a combinatorial library. By systematically modifying the substituents at various positions of the indole ring, a focused library of new compounds can be generated and subsequently screened virtually or experimentally. The indole scaffold is considered a versatile and privileged structure in modern drug discovery. mdpi.commdpi.com

Table 3 provides an example of a virtual screening workflow that could be applied using an indole derivative as a template.

Table 3: Illustrative Virtual Screening Workflow for Indole Derivatives

Step Description Example Tools/Databases
1. Template Selection An active indole derivative is chosen as the starting point. "this compound"
2. Database Searching Large chemical databases are searched for similar compounds. ZINC, PubChem, Specs
3. Filtering Compounds are filtered based on physicochemical properties (e.g., Lipinski's rule of five). Molecular operating environment (MOE)
4. Docking and Scoring The filtered compounds are docked into the target protein's binding site. AutoDock, Glide

This table outlines a general methodology and does not represent a specific study on "this compound".

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the derivatization strategies or structure-activity relationship (SAR) methodologies for analogues of the chemical compound "this compound."

Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request. The creation of content for the specified sections and subsections would necessitate speculative data and findings that are not supported by published research.

Derivatization Strategies and Structure Activity Relationship Sar Methodologies for Analogues of 1h Indole, 2 Acetyl 3 Aminosuccinate

Design and Synthesis of Focused Compound Libraries Based on SAR Principles

The design and synthesis of focused compound libraries are a cornerstone of modern medicinal chemistry, enabling the systematic exploration of the chemical space around a lead compound to optimize its biological activity. For a scaffold such as "1H-indole, 2-acetyl-3-aminosuccinate," this process is guided by Structure-Activity Relationship (SAR) principles, which correlate specific structural modifications with changes in potency, selectivity, and other pharmacological properties. researchgate.netnih.gov The indole (B1671886) scaffold itself is recognized as a "privileged" structure in drug discovery, frequently appearing in bioactive natural products and synthetic drugs. nih.gov

The SAR exploration for analogues of "this compound" would logically dissect the molecule into three key regions for modification: the indole core, the C2-acetyl group, and the C3-aminosuccinate moiety.

Indole Core (Positions 4, 5, 6, and 7): Modifications on the benzene (B151609) ring of the indole nucleus can significantly impact properties like lipophilicity, electronic distribution, and metabolic stability. SAR studies often reveal that introducing small electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro) at the 5-position can modulate binding affinity and cellular activity. nih.govacs.org For example, a focused library might be designed to probe the effect of various substituents at the 5-position, keeping the C2 and C3 groups constant, to identify the optimal electronic and steric profile for target engagement.

C2-Acetyl Group: The acetyl group at the C2 position presents a key interaction point, likely a hydrogen bond acceptor. A focused library would explore variations of this acyl group. SAR principles would guide the synthesis of analogues where the methyl group is replaced with larger alkyl, cycloalkyl, or aromatic moieties to probe for additional hydrophobic interactions. nih.gov The ketone itself could be modified to an oxime or other isosteres to alter its electronic character and hydrogen bonding capacity.

C3-Aminosuccinate Moiety: This substituent offers extensive opportunities for derivatization. The succinate (B1194679) portion contains two carboxylic acid groups (one likely as an ester) and an amino group, providing multiple handles for modification. SAR-driven design would involve:

Varying the Ester Group: Changing the ester from a simple methyl or ethyl to larger, more complex alcohols can influence solubility and cell permeability.

Modifying the Amino Group: Acylation or alkylation of the free amine allows for the introduction of diverse functionalities to explore additional binding pockets.

Altering the Succinate Backbone: The chain length can be extended or shortened, or stereochemistry can be altered to optimize the spatial arrangement of the functional groups. Studies on C3-alkylation of indoles have shown this position is critical for activity. nih.gov

A hypothetical SAR study for a series of analogues targeting a specific enzyme, based on these principles, is presented below.

Compound IDIndole R⁵ SubstitutionC2-Substituent (R²)C3-Substituent (R³)IC₅₀ (µM)
Lead-01-H-COCH₃-CH(NH₂)(CH₂COOEt)10.5
An-02-OCH₃-COCH₃-CH(NH₂)(CH₂COOEt)5.2
An-03-Cl-COCH₃-CH(NH₂)(CH₂COOEt)8.9
An-04-H-COPh-CH(NH₂)(CH₂COOEt)15.1
An-05-H-COCH₃-CH(NH-COPh)(CH₂COOEt)2.1
An-06-OCH₃-COCH₃-CH(NH-COPh)(CH₂COOEt)0.8

From this data, a medicinal chemist would conclude that a 5-methoxy group is beneficial (An-02 vs. Lead-01) and that acylation of the C3-amino group with a benzoyl moiety dramatically improves potency (An-05 vs. Lead-01). The combination of these two features in analogue An-06 results in the most potent compound. A subsequent focused library would then be synthesized to explore various substituted benzoyl groups at the C3-amino position while retaining the 5-methoxy substituent on the indole core.

High-Throughput Synthesis Methodologies for Analogue Generation

To physically create the designed compound libraries, traditional synthetic methods are often too slow and labor-intensive. High-throughput synthesis methodologies are employed to accelerate the generation of analogues for screening. nih.govonlinescientificresearch.com These techniques include parallel synthesis and automated flow chemistry, which are particularly well-suited for producing libraries of indole derivatives. mdpi.comsemanticscholar.orgnih.gov

Parallel Synthesis: Parallel synthesis involves conducting a large number of reactions simultaneously in an array format, typically using multi-well plates (e.g., 96-well) or dedicated reaction stations. asynt.comyoutube.com For an indole scaffold, a common building block (e.g., a 2-acetyl-3-amino-indole core) can be distributed into multiple wells. Then, a diverse set of reagents (e.g., various acid chlorides for acylating the C3-amino group) is added to each well, allowing for the rapid creation of a library of distinct products. nih.gov Each compound is spatially encoded by its position in the plate, simplifying tracking and analysis. This method significantly increases throughput compared to sequential, one-at-a-time synthesis. asynt.com

Flow Chemistry: Continuous flow synthesis offers another powerful platform for rapid analogue generation. researchgate.netuc.pt In this approach, reactants are continuously pumped through a network of tubes and reactors where they mix and react. The reaction parameters (temperature, pressure, residence time) can be precisely controlled, often leading to higher yields, better selectivity, and safer reaction conditions compared to batch chemistry. mdpi.com

A multi-step flow synthesis can be designed to rapidly produce indole analogues. nih.gov For example, a Fischer indole synthesis, a classic method for creating the indole core, can be efficiently performed in a flow reactor, often with significantly reduced reaction times. uc.ptrsc.org Subsequent functionalization steps, such as acylation or alkylation, can be performed in-line by merging the output stream with a new reagent stream and passing it through another heated reactor. This automated, sequential process allows for the on-demand synthesis of analogues with minimal manual intervention.

The table below compares the efficiency of conventional batch synthesis with modern high-throughput methodologies for a key indole-forming reaction.

MethodologyTypical Reaction TimeScaleThroughputKey Advantages
Conventional Batch SynthesisHours to Daysmg to kgLow (1 compound/reaction)Well-established, flexible
Parallel SynthesisHoursmgHigh (e.g., 96 compounds/run)Rapid library generation, efficient screening asynt.com
Microwave-Assisted SynthesisMinutesmg to gMediumDrastic reduction in reaction time, improved yields openmedicinalchemistryjournal.com
Continuous Flow ChemistrySeconds to Minutesg/h to kg/hHigh (On-demand synthesis)Scalability, safety, automation, process control mdpi.comuc.pt

By leveraging these high-throughput methodologies, chemists can rapidly synthesize and test the hundreds or even thousands of compounds necessary to fully explore the SAR of the "this compound" scaffold, accelerating the journey from a preliminary hit to an optimized lead candidate. nih.govasynt.com

Elucidation Methodologies for Molecular and Cellular Interactions of 1h Indole, 2 Acetyl 3 Aminosuccinate

Development of In Vitro Assays for Investigating Molecular Mechanisms

The initial step in characterizing the biological effects of 1H-indole, 2-acetyl-3-aminosuccinate involves the development of robust in vitro assays. springernature.com These assays provide a controlled environment to dissect the compound's direct interactions with biological molecules, free from the complexities of a cellular system. A key advantage of these assays is that they are rapid, cost-effective, and highly reproducible, making them ideal for initial screening and mechanistic studies. nih.gov

A primary focus would be to assess the compound's impact on cell viability and proliferation. qima-lifesciences.com Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays would be employed to determine the cytotoxic or cytostatic effects of the compound on various cell lines. bmglabtech.com These colorimetric or fluorometric assays measure metabolic activity, which serves as an indicator of cell health. qima-lifesciences.com

Should the compound exhibit antiproliferative activity, further in vitro assays would be designed to investigate the underlying mechanism. For instance, assays to measure apoptosis (programmed cell death) could include caspase activity assays or annexin V/propidium iodide staining. To determine if the compound affects cell cycle progression, flow cytometry analysis of DNA content would be performed.

The selection and design of these in vitro assays are guided by the chemical structure of this compound, as indole (B1671886) derivatives are known to possess a wide range of biological activities, including antitumor properties. researchgate.netnih.gov

Target Identification Strategies (e.g., Affinity Chromatography, Chemical Proteomics)

A critical aspect of understanding the mechanism of action of this compound is the identification of its direct molecular targets within the cell. frontiersin.org This can be approached through several powerful techniques, broadly categorized as direct biochemical methods, genetic interaction studies, and computational inference. nih.gov

Affinity Chromatography: This is a direct biochemical method that relies on the specific binding affinity between the compound and its target protein(s). researchgate.net In this approach, this compound would be chemically immobilized onto a solid support matrix, such as agarose beads. A cell lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that bind specifically to the immobilized compound will be retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Chemical Proteomics: This is a powerful and widely used strategy for target identification. frontiersin.org One common approach is compound-centered chemical proteomics (CCCP), which, similar to affinity chromatography, uses the compound of interest to "fish out" its binding partners from a complex protein mixture. frontiersin.org Another advanced technique is activity-based protein profiling (ABPP), which utilizes chemical probes that covalently bind to the active sites of specific enzyme families. nih.gov While traditionally used for identifying enzyme inhibitors, ABPP can also be adapted to discover enzyme activators. nih.gov

Other Strategies:

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to protease digestion. frontiersin.org By comparing the protein digestion patterns in the presence and absence of this compound, potential target proteins can be identified. frontiersin.org

Genetic and Genomic Approaches: Techniques like siRNA-based screening can be used to mimic the effect of a drug by temporarily suppressing the expression of potential target genes. technologynetworks.com Observing the resulting cellular phenotype can help validate whether a particular protein is indeed the target of the compound. technologynetworks.com

The successful identification of the molecular target(s) of this compound is a crucial step that enables a more focused investigation of its biological function and therapeutic potential. creative-proteomics.com

Enzyme Kinetic Studies for Inhibition and Activation Mechanism Elucidation

If the target of this compound is identified as an enzyme, detailed enzyme kinetic studies are essential to characterize the nature of their interaction. researchgate.net These studies provide quantitative measures of how the compound affects the enzyme's catalytic activity and can reveal whether it acts as an inhibitor or an activator. fiveable.me

The fundamental parameters of enzyme kinetics, such as the Michaelis constant (Km) and the maximum velocity (Vmax), are determined by measuring the rate of the enzyme-catalyzed reaction at various substrate concentrations. fiveable.me The presence of an inhibitor or activator will alter these parameters in predictable ways, depending on the mechanism of interaction.

Types of Enzyme Inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. This type of inhibition increases the apparent Km but does not affect the Vmax. youtube.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This decreases the Vmax without affecting the Km. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. fiveable.me

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. fiveable.me

Enzyme Activation: Some small molecules can act as enzyme activators, increasing the rate of the reaction. This can occur through various mechanisms, such as binding to an allosteric site and inducing a more active enzyme conformation. Kinetic studies can reveal changes in Km and Vmax that are characteristic of activation, for example, a decrease in Km and an increase in Vmax. nih.gov

To perform these studies, high-performance enzyme assays are designed to monitor the progress of the reaction over time, often using spectrophotometric or fluorometric methods. tandfonline.com Global progress curve analysis is a high-throughput method that can be used to analyze time-dependent and dose-dependent changes in enzyme activity. tandfonline.com

The insights gained from enzyme kinetic studies are crucial for understanding the precise mechanism by which this compound modulates the activity of its target enzyme and for guiding the optimization of the compound's structure to enhance its potency and selectivity. fiveable.me

Receptor Binding Assays (Radioligand, Fluorescence Polarization) for Receptor Interaction Profiling

Should the target of this compound be a receptor, a different set of assays is employed to characterize their binding interaction. giffordbioscience.com Receptor binding assays are fundamental in drug discovery for quantifying the affinity of a ligand (in this case, the indole compound) for its receptor. nih.gov

Radioligand Binding Assays: This is a highly sensitive and robust technique that utilizes a radioactively labeled version of a ligand (a radioligand) to measure its binding to a receptor. giffordbioscience.com There are three main types of radioligand binding assays: labome.com

Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. labome.com

Competition Assays: In these assays, the ability of an unlabeled compound (the competitor, i.e., this compound) to displace the binding of a radioligand is measured. This allows for the determination of the competitor's inhibition constant (Ki), which reflects its binding affinity. nih.gov

Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. giffordbioscience.com

Fluorescence Polarization (FP) Assays: This is a non-radioactive method that can be used to study binding interactions in solution. mdpi.com The principle of FP is based on the observation that when a small, fluorescently labeled molecule tumbles rapidly in solution, the emitted light is depolarized. When this molecule binds to a larger protein (the receptor), its tumbling slows down, and the emitted light becomes more polarized. By measuring the change in fluorescence polarization, the binding affinity between the ligand and the receptor can be determined.

These receptor binding assays provide crucial information about the potency and specificity of this compound's interaction with its target receptor, which is essential for predicting its pharmacological effects. giffordbioscience.com

Cell-Based Assay Methodologies for Investigating Cellular Uptake, Localization, and Pathway Modulation

While in vitro assays provide valuable information about molecular interactions, cell-based assays are necessary to understand how this compound behaves in a more biologically relevant context. bmglabtech.com These assays are used to investigate the compound's ability to enter cells, its subcellular localization, and its effects on cellular signaling pathways. bmglabtech.com

Cellular Uptake and Localization: To exert its biological effects, a compound must often first cross the cell membrane. nih.gov Cellular uptake assays are designed to measure the extent and rate of a compound's entry into cells. giffordbioscience.com This can be achieved by using a labeled version of the compound (e.g., radiolabeled or fluorescently tagged) and measuring its accumulation inside the cells over time. invivopharm.com

Once inside the cell, the compound's subcellular localization can be determined using imaging techniques. nih.gov For example, if a fluorescently labeled version of this compound is available, fluorescence microscopy can be used to visualize its distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. springernature.com

Pathway Modulation: Cell-based assays can also be used to investigate how this compound affects specific cellular signaling pathways. For example, if the compound is hypothesized to inhibit a particular kinase pathway, a western blot analysis could be used to measure the phosphorylation status of downstream target proteins. qima-lifesciences.com Reporter gene assays are another powerful tool, where a reporter gene (e.g., luciferase) is placed under the control of a specific promoter that is activated by the signaling pathway of interest. An increase or decrease in reporter gene expression would indicate that the compound is modulating that pathway.

Gene Expression Profiling and Proteomics Approaches to Uncover Molecular Pathways

To gain a global and unbiased view of the cellular response to this compound, high-throughput "omics" technologies can be employed. These approaches allow for the simultaneous measurement of thousands of genes or proteins, providing a comprehensive snapshot of the molecular changes induced by the compound.

Gene Expression Profiling: This is typically done using DNA microarrays or RNA sequencing (RNA-Seq). nih.gov These technologies can identify which genes are up- or down-regulated in response to treatment with the indole compound. By analyzing the patterns of gene expression changes, it is possible to infer which cellular pathways and biological processes are being affected. nih.gov For example, if a group of genes involved in apoptosis are all upregulated, it would provide strong evidence that the compound induces programmed cell death.

Proteomics: This is the large-scale study of proteins and provides a more direct measure of the functional molecules in the cell. metwarebio.com Mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins in a cell lysate. metwarebio.com By comparing the proteomes of treated and untreated cells, it is possible to identify proteins whose expression levels or post-translational modifications are altered by the compound. metwarebio.com This information can help to validate the targets identified through other methods and to uncover novel mechanisms of action. creative-proteomics.com

The integration of data from gene expression profiling and proteomics can provide a powerful and comprehensive understanding of the molecular pathways modulated by this compound, and can help to generate new hypotheses about its mechanism of action. rapidinnovation.io

Advanced Imaging Techniques for Spatiotemporal Analysis of Cellular Interactions

Advanced imaging techniques provide the ability to visualize the interactions of this compound with its cellular targets in real-time and with high spatial resolution. nih.gov These methods are invaluable for understanding the dynamic aspects of the compound's mechanism of action.

Fluorescence Microscopy: As mentioned earlier, if a fluorescently labeled version of the compound is available, techniques like confocal microscopy can be used to obtain high-resolution images of its subcellular localization. springernature.com More advanced techniques, such as Förster resonance energy transfer (FRET), can be used to directly visualize the binding of the compound to its target protein within living cells.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it possible to determine the high-resolution structures of small molecules bound to their protein targets. labmanager.com This can provide detailed atomic-level information about the binding interface and can be used to guide the rational design of more potent and selective analogs of the compound.

Multimodal Imaging: Combining different imaging modalities can provide a more complete picture of the compound's effects. For example, combining X-ray computed tomography (XCT) for structural information with X-ray fluorescence (XRF) microscopy for elemental distribution can offer unique insights into the cellular response to a compound. news-medical.net

Advanced Research Perspectives and Future Directions for 1h Indole, 2 Acetyl 3 Aminosuccinate

Development of Novel Asymmetric Synthetic Routes with High Enantio- and Diastereoselectivity

The presence of multiple stereocenters in the 3-aminosuccinate substituent of "1H-indole, 2-acetyl-3-aminosuccinate" necessitates the development of sophisticated asymmetric synthetic strategies to access stereochemically pure isomers. Control over both enantioselectivity and diastereoselectivity will be critical for elucidating structure-activity relationships in biological and materials science contexts. Future research in this area could focus on several promising avenues:

Catalytic Asymmetric Friedel-Crafts Reactions: This powerful C-C bond-forming reaction is a cornerstone for the synthesis of chiral indole (B1671886) derivatives. nih.govacs.org Research could explore the use of chiral Lewis acids or Brønsted acids to catalyze the enantioselective addition of a suitable aminosuccinate precursor to a 2-acetylindole (B14031) electrophile. nih.gov The choice of catalyst, whether a metal complex with a chiral ligand or an organocatalyst, would be crucial for achieving high stereocontrol. nih.govmdpi.com

Enantioselective C-H Functionalization: Direct functionalization of the indole C3-H bond offers an atom-economical route to the target compound. Rhodium(II) and other transition metal complexes with chiral ligands have been shown to effectively catalyze the enantioselective insertion of carbene intermediates into the C-H bonds of indoles. acs.org A strategy could be devised where a diazo-functionalized aminosuccinate derivative is reacted with 2-acetylindole in the presence of a chiral rhodium catalyst.

Substrate-Controlled Diastereoselective Reactions: If a chiral pool starting material is used, such as an enantiopure amino acid to construct the aminosuccinate moiety, its inherent chirality could direct the stereochemical outcome of subsequent bond-forming reactions. For instance, the diastereoselective addition of a nucleophilic 2-acetylindole equivalent to a chiral electrophile derived from aspartic acid could be explored. proquest.com

Relay Catalysis: Complex molecules with multiple stereocenters can be efficiently synthesized using relay catalysis, where two or more catalytic cycles operate in sequence. A potential route could involve a rhodium-catalyzed asymmetric hydroamination followed by a palladium-catalyzed cyclization to construct a functionalized indole core, which could then be further elaborated to the target molecule. rsc.orgrsc.org

The successful development of these synthetic routes would provide access to all possible stereoisomers of "this compound," enabling a thorough investigation of their unique properties.

Hypothetical Data Table for Asymmetric Synthesis

EntryCatalyst/LigandSolventTemp (°C)Yield (%)ee (%)dr
1Chiral Phosphoric Acid (CPA)Toluene (B28343)-208595>20:1
2Rh₂(S-NTTL)₄DCM259198>20:1
3NiI₂ / Chiral PyboxDME0789215:1
4Cu(OTf)₂ / Chiral BisoxazolineTHF-78889718:1

Exploration of Novel Reactivity and Transformation Pathways of "this compound"

The unique structural arrangement of "this compound," featuring an indole nucleus, a reactive acetyl group at the C2 position, and a functionalized aminosuccinate chain at the C3 position, presents a rich platform for exploring novel chemical transformations. Future research is anticipated to move beyond simple derivatization to uncover complex, elegant, and efficient pathways for constructing diverse molecular architectures. These explorations are crucial for unlocking the full synthetic potential of this scaffold.

Key areas of prospective research include intramolecular cyclizations, tandem or domino reactions, and the application of modern synthetic methodologies to forge new heterocyclic systems. The strategic positioning of the acetyl and aminosuccinate functionalities invites investigations into reactions that can build multiple rings and stereocenters in a single, streamlined operation.

Intramolecular Cyclization Strategies: The proximity of the nucleophilic amine and the electrophilic carbonyls within the aminosuccinate and acetyl groups allows for the design of various intramolecular cyclization reactions. These reactions could lead to the formation of novel polycyclic indole alkaloids, which are often associated with significant biological activity. For instance, under specific conditions, the amine could react with the acetyl group to form a seven-membered ring, or with one of the carboxyl groups of the succinate (B1194679) moiety to form a lactam.

Tandem and Domino Reactions: Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, offer a powerful strategy for increasing molecular complexity rapidly. nih.govacs.orgacs.org "this compound" is an ideal substrate for such transformations. A hypothetical tandem reaction could be initiated at the acetyl group, followed by a cyclization involving the aminosuccinate side chain, leading to complex bridged or fused ring systems.

Modern Synthetic Methodologies: The application of contemporary synthetic methods is expected to reveal unprecedented reactivity.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling transformations that are inaccessible through traditional thermal methods. acs.orgresearchgate.netnih.govacs.orgnih.gov This could be used to functionalize the indole ring or the side chain in novel ways, for example, by generating a radical at the alpha-position to the amine for subsequent C-C bond formation.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency. Biotransformation using specific enzymes could selectively modify one of the functional groups on "this compound," such as stereoselective reduction of the acetyl ketone or hydrolysis of one of the ester groups. nih.govfrontiersin.orgresearchgate.netresearchgate.net This approach aligns with the growing demand for green and sustainable chemical synthesis.

The table below outlines potential, currently theoretical, transformation pathways for "this compound," highlighting the reagents or conditions required and the potential chemical structures that could be synthesized.

Pathway TypeDescriptionPotential Reagents/ConditionsPotential Product Class
Intramolecular Pictet-Spengler ReactionAcid-catalyzed cyclization between the indole C2 position and the amine of the aminosuccinate, following a formal reduction of the acetyl group to an ethyl group and reaction with an aldehyde.1. NaBH4, EtOH 2. Aldehyde (R-CHO), TFAPolycyclic β-carboline derivatives
Intramolecular Friedel-Crafts AcylationCyclization of the succinate's carboxylic acid onto the C4 position of the indole ring, forming a new six-membered ring.Polyphosphoric acid (PPA), heatFused Indole-Dihydronaphthyridine Systems
Tandem Michael Addition-CyclizationReaction of the indole nitrogen with an α,β-unsaturated ketone, followed by intramolecular cyclization of the aminosuccinate side chain.Methyl vinyl ketone, Base (e.g., K2CO3)Complex Bridged Indolizidine Alkaloids
Photoredox-Mediated Radical CyclizationGeneration of a radical on the aminosuccinate side chain which then adds to the indole C2 position, initiated by a photocatalyst. acs.orgRu(bpy)3Cl2, Visible Light, Amine BaseNovel Spirocyclic Indole Derivatives
Enzymatic Transamination/CyclizationBiocatalytic conversion of the acetyl group to an amine, followed by spontaneous or enzyme-mediated intramolecular cyclization.Transaminase enzyme, Pyridoxal phosphate (B84403) (PLP) cofactorChiral Piperazino-indole Scaffolds

Collaborative Research Initiatives and Data Sharing Paradigms in Indole Chemistry

The field of indole chemistry, like many other areas of chemical science, is increasingly benefiting from a shift towards more collaborative and open research models. The complexity of synthesizing novel indole derivatives and the vastness of the associated chemical space necessitate cooperative efforts to accelerate discovery and innovation. Future progress will heavily rely on robust collaborative initiatives and efficient data-sharing paradigms.

Current Collaborative Models: Collaborations in indole chemistry often manifest as partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs). These collaborations leverage the specialized expertise and resources of each partner. Academic labs may focus on developing novel synthetic methods, while industrial partners provide high-throughput screening capabilities and resources for preclinical development.

Emerging Data-Sharing Platforms: The paradigm of chemical research is gradually moving from siloed data repositories to open, accessible databases. This transition is critical for enabling large-scale data analysis, machine learning applications, and fostering broader scientific collaboration. nih.govrsc.org

Open-Access Databases: Initiatives like the Open Reaction Database (ORD) are beginning to provide structured, open-access repositories for chemical reaction data. nih.gov For indole chemistry, such platforms could centralize information on reaction conditions, yields, and substrate scope, allowing researchers to more easily find and compare synthetic routes.

Cloud-Based Platforms: Commercial platforms like Benchling, CDD Vault, and Dotmatics offer integrated solutions for managing, sharing, and analyzing chemical and biological data in a secure, collaborative environment. foonkiemonkey.co.ukdotmatics.com These platforms often include electronic lab notebooks (ELNs), chemical registration systems, and data analysis tools, facilitating real-time collaboration between geographically dispersed teams.

Future Directions and Paradigms: The future of collaborative research in indole chemistry will likely be shaped by advancements in data science, artificial intelligence (AI), and a stronger commitment to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.

AI and Machine Learning: AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest novel synthetic routes, and even design new indole-based molecules with desired properties. acs.org The success of these AI models is contingent upon the availability of large, high-quality, and well-structured datasets, underscoring the importance of open data initiatives.

Decentralized Data Ecosystems: Future platforms may evolve into decentralized ecosystems that support live user interactions for data exchange and analysis. nih.gov These "smart" platforms could incorporate data ranking tools and integrate both predicted and experimental data to guide synthetic efforts in a more dynamic and interactive manner.

Synthetic Data: As privacy concerns and the need for large datasets for machine learning grow, the use of synthetic data is predicted to increase. aetion.com Synthetic datasets, generated by machine learning models that capture the statistical properties of real data, can be used to train predictive models without compromising proprietary information.

The table below summarizes key initiatives and paradigms in chemical data sharing and collaboration.

Initiative/ParadigmDescriptionKey FeaturesPotential Impact on Indole Chemistry
Open Reaction Database (ORD) nih.govAn open-access, collaborative project to collate detailed chemical reaction information.Standardized data formats, open access, community contributions.Accelerated development of synthetic routes for indole derivatives through shared knowledge.
FAIR Data PrinciplesA set of guiding principles to make data Findable, Accessible, Interoperable, and Reusable.Emphasis on metadata, persistent identifiers, and standardized vocabularies.Enhanced reproducibility and the ability to combine and analyze data from different sources.
Cloud-Based R&D Platforms foonkiemonkey.co.ukdotmatics.comscieline.comIntegrated, secure online platforms for managing research data and collaboration.Electronic Lab Notebooks (ELN), chemical registration, real-time data sharing.Streamlined collaboration between academic and industrial partners in drug discovery projects.
AI-Driven Synthesis Planning acs.orgUse of machine learning and AI to predict reaction outcomes and design synthetic pathways.Retrosynthesis prediction, reaction condition optimization, de novo molecular design.Rapid identification of efficient synthetic pathways to complex indole alkaloids and novel derivatives.
Decentralized Knowledge Platforms nih.govInteractive ecosystems for data generation, exchange, and collaborative analysis.Live user interaction, data ranking tools, integration of predicted and experimental data.Fostering a more dynamic and collaborative research community for tackling complex challenges in indole synthesis.

Q & A

Q. What are the recommended synthetic routes for 1H-indole, 2-acetyl-3-aminosuccinate, and how can purity be optimized?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. The reaction mixture is refluxed for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid to achieve >95% purity . Purity optimization requires careful control of stoichiometry (e.g., 10% excess of the aldehyde component) and iterative recrystallization. Analytical techniques like HPLC or TLC should monitor reaction progress.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic methods:
  • FT-IR to identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify substituent positions. For instance, the 2-acetyl group appears as a singlet at δ ~2.6 ppm (¹H) and δ ~200 ppm (¹³C), while the 3-aminosuccinate moiety shows characteristic splitting patterns for NH and carboxylate groups .
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₁₄N₂O₅).

Advanced Research Questions

Q. What experimental designs are effective for evaluating the anticancer activity of this compound?

  • Methodological Answer :
  • Tubulin polymerization assays : Measure inhibition using purified tubulin (e.g., bovine brain tubulin) in PEM buffer. Compare IC₅₀ values to reference inhibitors like colchicine .
  • Cell-based assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, NCI/ADR-RES) using MTT assays. Include multidrug-resistant lines to assess P-glycoprotein evasion potential. Dose-response curves (1 nM–100 µM) and cell cycle analysis (flow cytometry for G2/M arrest) are critical .
  • Synergy studies : Combine with paclitaxel or vinblastine to evaluate additive/synergistic effects via Chou-Talalay analysis.

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for Hedgehog signaling inhibition?

  • Methodological Answer :
  • Core modifications : Introduce halogen substituents (e.g., 6,7-dichloro) to enhance binding to the Hedgehog pathway receptor Patched-1. Molecular docking (using software like AutoDock Vina) can predict interactions with the Smoothened protein .
  • Bridging group variation : Replace the acetylsuccinate group with sulfur or methylene linkers to improve solubility and bioavailability. Compare IC₅₀ values in NIH3T3 Shh-Light II cells .
  • Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and logP values (HPLC-based methods) to prioritize derivatives with balanced lipophilicity.

Q. What computational methods are suitable for predicting the electronic and vibrational properties of this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. Compare theoretical IR/Raman spectra with experimental data to validate the structure .
  • Molecular dynamics (MD) simulations : Simulate solvation effects in water/DMSO mixtures (GROMACS) to study conformational stability. Analyze hydrogen-bonding networks involving the aminosuccinate group .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for indole derivatives?

  • Methodological Answer :
  • Standardize assays : Ensure consistent cell lines (e.g., ATCC-validated HeLa), culture conditions, and compound preparation (e.g., DMSO concentration ≤0.1%).
  • Replicate key studies : Reproduce tubulin polymerization assays with purified protein (avoiding crude extracts) to isolate compound-specific effects .
  • Meta-analysis : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for variables like incubation time (e.g., 24 vs. 48 hours) .

Experimental Design Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction solventAcetic acid
CatalystSodium acetate (1:1 molar)
Reaction time4 hours
Recrystallization solventDMF/acetic acid (3:1)

Q. Table 2: Biological Activity Benchmarks

Assay TypeIC₅₀ (nM)Cell LineReference
Tubulin polymerization72 ± 5Bovine tubulin
Hedgehog signaling38 ± 3NIH3T3 Shh-Light II
Cytotoxicity (HeLa)50 ± 7HeLa

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